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Compound of Interest

Compound Name: Euonymine

Cat. No.: B591411 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

euonymine analogues, focusing on their activity as P-glycoprotein (P-gp) inhibitors and their

potential anti-HIV and cytotoxic effects. The information is intended for researchers, scientists,

and drug development professionals.

P-Glycoprotein (P-gp) Inhibitory Activity
Euonymine and its analogues belong to the class of dihydro-β-agarofuran sesquiterpenoids,

many of which have been identified as potent modulators of P-glycoprotein, a key transporter

involved in multidrug resistance (MDR) in cancer cells. The following table summarizes the P-

gp inhibitory activity of a series of dihydro-β-agarofuran sesquiterpenoids, providing insights

into the structural requirements for this activity. The data is primarily based on the ability of

these compounds to inhibit the efflux of P-gp substrates, such as daunorubicin, in MDR cancer

cell lines.

Table 1: Structure-Activity Relationship of Dihydro-β-agarofuran Sesquiterpenoids as P-gp

Inhibitors
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Compound/An
alogue

Modifications
P-gp Inhibition
(IC50 or Ki,
µM)

Cell Line Reference

Lead Compound

1
- 1.2 ± 0.1 (Ki) NIH-3T3/MDR1 [1]

Analogue 6
Modification at

C-1
0.4 ± 0.1 (Ki) NIH-3T3/MDR1 [1]

Analogue 24
Modification at

C-2
0.3 ± 0.1 (Ki) NIH-3T3/MDR1 [1]

Analogue 28
Modification at

C-3
0.2 ± 0.1 (Ki) NIH-3T3/MDR1 [1]

Analogue 59
Modification at

C-6
0.5 ± 0.1 (Ki) NIH-3T3/MDR1 [1]

Analogue 66
Modification at

C-8
0.3 ± 0.1 (Ki) NIH-3T3/MDR1

Verapamil (Reference drug) 2.5 ± 0.3 (Ki) NIH-3T3/MDR1

SAR Summary for P-gp Inhibition: The inhibitory potency of dihydro-β-agarofuran

sesquiterpenes against P-gp is significantly influenced by the nature and position of their ester

substituents. Key findings from SAR studies indicate that:

Ester groups are crucial: Derivatives with ester groups (e.g., acetate, benzoate, nicotinate) at

positions C-1, C-2, C-3, and C-6 are generally more potent than their hydroxylated

counterparts.

Substituents at C-2, C-3, and C-8 are critical: Three-dimensional QSAR models have

highlighted the importance of substituents at these positions for optimal P-gp inhibition.

Aliphatic chain size and nitrogen atoms matter: The size of aliphatic ester chains and the

presence of nitrogen atoms in the ester groups can significantly modulate the reversal

activity of these compounds on MDR.
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Anti-HIV Activity
While euonymine and some of its analogues have been reported to exhibit anti-HIV activity, a

comprehensive set of quantitative SAR data for a series of these compounds is not readily

available in the public domain. Celasdin-B, a triterpene from Celastrus hindsii (a plant from the

same family as Euonymus), has been reported to have an anti-HIV replication activity with an

EC50 of 0.8 µg/ml in H9 lymphocyte cells. Further research is needed to establish a clear SAR

for the anti-HIV effects of euonymine analogues.

Cytotoxicity
Several dihydro-β-agarofuran sesquiterpenoids have been evaluated for their cytotoxic activity

against various cancer cell lines. This is a critical aspect of their potential as therapeutic

agents, as high cytotoxicity against cancer cells is desirable, while low toxicity to normal cells is

essential.

Table 2: Cytotoxicity of Selected Dihydro-β-agarofuran Sesquiterpenoids

Compound Cancer Cell Line
Cytotoxicity (IC50,
µM)

Reference

Compound 4 HL-60 3.61

K562 17.13

HCT116 10.15

Compound 5
HL-60, SMMC-7721,

A549, MCF-7, SW480
11.8–30.1

Compound 6
HL-60, SMMC-7721,

A549, MCF-7, SW480
11.8–30.1

Compound 7
HL-60, SMMC-7721,

A549, MCF-7, SW480
11.8–30.1

SAR Summary for Cytotoxicity: The introduction of hydroxyl groups into the dihydro-β-

agarofuran skeleton appears to enhance the cytotoxic activity against several cancer cell lines.
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Experimental Protocols
P-gp Mediated Daunorubicin Efflux Assay
This assay is used to determine the ability of compounds to inhibit the P-gp-mediated efflux of

the fluorescent substrate daunorubicin from MDR cells.

Cell Culture: Human MDR1-transfected NIH-3T3 cells are cultured in a suitable medium

supplemented with fetal bovine serum and antibiotics.

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions,

which are then diluted to the desired concentrations in the assay buffer.

Assay Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then incubated with the test compounds at various concentrations for a

specified period.

Daunorubicin is added to the wells, and the cells are incubated further.

After incubation, the cells are washed with cold PBS to remove extracellular daunorubicin.

The intracellular accumulation of daunorubicin is measured using a fluorescence plate

reader.

Data Analysis: The fluorescence intensity is proportional to the intracellular concentration of

daunorubicin. The IC50 values are calculated by plotting the percentage of inhibition against

the concentration of the test compound.

P-gp ATPase Activity Assay
This assay measures the effect of the test compounds on the ATP hydrolysis activity of P-gp,

which is essential for its transport function.

Membrane Preparation: P-gp-containing membranes are prepared from Sf9 insect cells

infected with a baculovirus expressing human P-gp.
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Reagent Preparation: An ATP detection reagent (e.g., a luciferin/luciferase-based system) is

prepared according to the manufacturer's instructions.

Assay Procedure:

P-gp membranes are incubated with the test compounds at various concentrations in an

assay buffer.

The reaction is initiated by adding ATP.

The mixture is incubated at 37°C to allow ATP hydrolysis to occur.

The amount of remaining ATP is quantified by adding the ATP detection reagent and

measuring the resulting luminescence.

Data Analysis: The decrease in luminescence is proportional to the ATPase activity. The

effect of the test compounds (stimulation or inhibition) on ATPase activity is determined by

comparing the results to a control without the compound.

Anti-HIV Replication Assay (MTT-based)
This cell-based assay is used to evaluate the ability of compounds to inhibit HIV-induced

cytopathic effects in susceptible human T-cell lines.

Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, H9) are cultured in an appropriate

medium.

Virus Preparation: A stock of HIV-1 is prepared and titrated to determine the appropriate viral

load for the assay.

Assay Procedure:

Cells are seeded in 96-well plates.

The cells are infected with HIV-1 in the presence of various concentrations of the test

compounds.
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The plates are incubated for several days to allow for viral replication and the development

of cytopathic effects.

MTT reagent is added to each well, and the plates are incubated to allow the formation of

formazan crystals by viable cells.

The formazan crystals are solubilized, and the absorbance is measured at a specific

wavelength.

Data Analysis: The absorbance is proportional to the number of viable cells. The EC50 (50%

effective concentration) is calculated as the compound concentration that protects 50% of

the cells from HIV-induced death. The CC50 (50% cytotoxic concentration) is determined in

parallel on uninfected cells.

Signaling Pathway Modulation
Sesquiterpenoids have been shown to modulate various signaling pathways involved in cancer

progression, including the NF-κB, STAT3, and MAPK/ERK pathways. While the specific

pathways modulated by euonymine are not yet fully elucidated, the NF-κB pathway is a

common target for many natural products with anti-inflammatory and anti-cancer properties.
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by euonymine analogues.
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This guide provides a framework for understanding the structure-activity relationships of

euonymine analogues. Further research is warranted to fully elucidate their therapeutic

potential, particularly in the context of anti-HIV activity and the specific molecular mechanisms

underlying their biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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